1-Methoxydibenzo[b,d]furan-4-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H9NO2 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
1-methoxydibenzofuran-4-carbonitrile |
InChI |
InChI=1S/C14H9NO2/c1-16-12-7-6-9(8-15)14-13(12)10-4-2-3-5-11(10)17-14/h2-7H,1H3 |
InChI Key |
CSFOJCNXIAIDBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C3=CC=CC=C3OC2=C(C=C1)C#N |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 1 Methoxydibenzo B,d Furan 4 Carbonitrile and Its Structural Analogs
Retrosynthetic Analysis of the 1-Methoxydibenzo[b,d]furan-4-carbonitrile Scaffold
Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, readily available starting materials. For this compound, the primary disconnections involve the C-O and C-C bonds that form the central furan (B31954) ring.
Two principal retrosynthetic pathways are considered:
C4a-O5 Bond Disconnection: This is the most common strategy, involving an intramolecular C-O bond formation. This disconnection leads back to a 2-hydroxy-2'-substituted-biphenyl intermediate. The key challenge in this approach is the synthesis of the appropriately substituted biphenyl precursor.
C9a-C9b Bond Disconnection: This pathway involves the formation of a C-C bond to close the furan ring, starting from a diaryl ether precursor. This approach relies on reactions such as intramolecular Friedel-Crafts-type reactions or oxidative C-H activation.
Further disconnection of the functional groups (methoxy and carbonitrile) can also be envisioned. The nitrile and methoxy (B1213986) groups can be introduced onto one of the aromatic rings of the precursor before the cyclization event, or they can be added to the pre-formed dibenzofuran (B1670420) scaffold. The former approach often provides better regiocontrol. A plausible retrosynthetic route would start from a substituted phenol and a substituted halobenzene, which are coupled to form a diaryl ether, followed by a cyclization reaction to construct the dibenzofuran core.
Foundational Approaches for the Construction of the Dibenzofuran Ring System
The construction of the dibenzofuran core is the cornerstone of synthesizing derivatives like this compound. Various methodologies have been developed, ranging from classical cyclizations to modern transition metal-catalyzed processes.
The formation of the central furan ring through intramolecular cyclization is a fundamental strategy. This typically involves the dehydration of 2,2'-dihydroxybiphenyls or the cyclization of diaryl ethers.
From 2,2'-Dihydroxybiphenyls (C-O Bond Formation): The acid-catalyzed dehydration of 2,2'-dihydroxybiphenyls is a classical method for synthesizing dibenzofurans. However, this method can require harsh conditions and may not be suitable for sensitive substrates.
From Diaryl Ethers (C-C Bond Formation): An alternative involves the intramolecular cyclization of diaryl ethers. This can be achieved through electrophilic cyclization, such as the Scholl reaction, which uses a Lewis acid and a protic acid to induce C-C bond formation. However, these reactions can sometimes lack regioselectivity, especially with complex substitution patterns.
Transition metal catalysis offers a highly efficient and versatile route to the dibenzofuran scaffold, often proceeding under milder conditions and with greater functional group tolerance than classical methods. biointerfaceresearch.com
Palladium-Catalyzed Cyclization: Palladium catalysts are widely used for the intramolecular C-H arylation of diaryl ethers to form dibenzofurans. biointerfaceresearch.com These reactions typically involve the activation of a C-H bond on one aromatic ring and coupling it with an aryl halide or triflate on the other ring. For instance, the cyclization of o-iododiaryl ethers can be effectively promoted by palladium catalysts. biointerfaceresearch.com Palladium acetate is a common catalyst, and the reaction often requires a ligand and a base. biointerfaceresearch.com
Copper-Catalyzed Cyclization: Copper-catalyzed reactions, particularly Ullmann-type couplings, provide another powerful tool for dibenzofuran synthesis. Intramolecular Ullmann condensation of 2-halo-2'-hydroxybiphenyls can efficiently form the C-O bond of the furan ring.
The table below summarizes representative conditions for these reactions.
| Catalyst System | Precursor Type | Reaction Conditions | Notes |
| Pd(OAc)₂ / Ligand | Diaryl ether with C-H/C-X | Base, High Temperature | C-H activation or coupling |
| Pd/C | O-Iododiaryl ethers | Ligand-free | Heterogeneous catalysis |
| CuI / Ligand | 2-Halo-2'-hydroxybiphenyl | Base, High Temperature | Ullmann condensation |
Photochemical methods provide a distinct approach to forming the dibenzofuran ring system. These reactions often proceed through radical or radical-ion intermediates. Photoinduced cyclization of diaryl ethers, particularly those containing a good leaving group like a halogen, can lead to the formation of the dibenzofuran core. researchgate.net This process, often referred to as photosubstitution or photocyclization, can be highly efficient for specific substrates.
Similarly, electron transfer (eT) reactions can initiate the cyclization process. researchgate.net The generation of a radical cation from a diaryl ether can trigger an intramolecular cyclization to form the dibenzofuran skeleton. One method involves the bromination of o-arylphenols, followed by a Suzuki-Miyaura cross-coupling and a final photoinduced cyclization step. researchgate.net
While not a direct exchange mechanism, iodine plays a crucial role in modern dibenzofuran synthesis, particularly in the formation of precursors for transition metal-catalyzed cyclization. A common strategy involves the synthesis of o-iododiaryl ethers. biointerfaceresearch.com These precursors can be assembled through the O-arylation of a phenol with an o-iodoaryl halide or triflate. The resulting o-iododiaryl ether is then subjected to an intramolecular cyclization, typically catalyzed by palladium, to form the dibenzofuran ring. biointerfaceresearch.com This two-step sequence allows for the controlled assembly of unsymmetrical diaryl ethers and their subsequent regioselective cyclization.
Regioselective Introduction of Methoxy Substituents in Dibenzofuran Derivatives
The introduction of a methoxy group at a specific position on the dibenzofuran ring is critical for the synthesis of this compound. The regioselectivity of this transformation is governed by the inherent reactivity of the dibenzofuran nucleus and the directing effects of other substituents.
Several strategies can be employed:
Synthesis from Pre-functionalized Precursors: The most reliable method for achieving high regioselectivity is to introduce the methoxy group onto one of the aromatic precursors before the construction of the dibenzofuran ring. For example, starting with a methoxy-substituted phenol or aryl halide ensures that the methoxy group is in the desired position in the final product.
Directed Ortho-Metalation: If the dibenzofuran core is already formed, a directing group can be used to achieve regioselective methoxylation. A directing group, such as a carboxylic acid or a protected amine, can direct lithiation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic methoxylating agent (e.g., dimethyl sulfate) to install the methoxy group.
Electrophilic Aromatic Substitution: Direct electrophilic methoxylation of the dibenzofuran ring is challenging due to the difficulty in controlling the position of substitution. The outcome of such reactions is highly dependent on the existing substitution pattern on the ring.
Etherification and Alkylation Strategies
The introduction of a methoxy group onto the dibenzofuran scaffold is a critical step in the synthesis of this compound. This is typically achieved through the etherification of a precursor molecule, specifically a hydroxy-substituted dibenzofuran. The Williamson ether synthesis is a classic and widely used method for this transformation, involving the reaction of an alkoxide with a primary alkyl halide.
In the context of dibenzofuran synthesis, a corresponding hydroxylated dibenzofuran would first be deprotonated with a suitable base to form a phenoxide. This nucleophilic phenoxide is then reacted with a methylating agent, such as iodomethane or dimethyl sulfate, to form the desired methoxy ether. The choice of base and solvent is crucial to ensure high yields and avoid competing side reactions.
Common reagents for this etherification include:
Methylating agents: Iodomethane (CH₃I), Dimethyl sulfate ((CH₃)₂SO₄), Methyl triflate (CH₃SO₃CF₃)
Bases: Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH)
Solvents: Acetone, Dimethylformamide (DMF), Acetonitrile (CH₃CN)
The reaction conditions are generally mild, although heating may be required to drive the reaction to completion. The reactivity of the hydroxyl group on the dibenzofuran ring can be influenced by the presence of other substituents, which may necessitate optimization of the reaction conditions.
Synthesis from Hydroxy-Substituted Dibenzofurans
One common approach is the palladium-catalyzed C–H activation/C–O cyclization of phenols. acs.org This method allows for the direct formation of the furan ring by intramolecularly coupling a phenol with an adjacent aryl group. Another powerful technique is the photoinduced intramolecular cyclization of o-arylphenols, which can proceed via an electron transfer mechanism. acs.org
For instance, the synthesis of hydroxyl-substituted tetrachlorodibenzo[b,d]furans has been achieved starting from materials like 3,4-dichloroanisole and 2,3,6-trichlorophenol, employing electrophilic and nucleophilic aromatic substitution reactions to assemble the core structure. mdpi.com While the specific substitution pattern for 1-hydroxy-dibenzo[b,d]furan would require tailored starting materials, the underlying principles of intramolecular cyclization of appropriately substituted biphenyl ethers or related diaryl compounds remain a key strategy.
| Precursor Type | Cyclization Method | Key Reagents/Conditions | Reference |
| o-Arylphenols | Photoinduced Cyclization | UV light, various solvents | acs.org |
| Substituted Phenols | Pd-Catalyzed C-H Activation | Pd catalyst, oxidant (e.g., air) | acs.org |
| Substituted Biphenyls | Intramolecular Dehydrocyclization | Oxidizing agents |
Synthetic Routes for Incorporating Carbonitrile Functionalities into Aromatic Heterocycles
The introduction of the carbonitrile (-C≡N) group is a versatile transformation in organic synthesis, as nitriles are valuable intermediates that can be converted into various other functional groups, including amines, carboxylic acids, and amides. researchgate.net
Direct Cyanation Methods for Aryl and Heteroaryl Systems
Direct cyanation of an aryl or heteroaryl halide or triflate is one of the most efficient methods for installing a nitrile functionality. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. nih.gov These methods offer high functional group tolerance and can often be performed under relatively mild conditions. organic-chemistry.orgnih.gov
A common approach involves the reaction of an aryl bromide or chloride with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II), in the presence of a palladium catalyst and a suitable ligand. researchgate.net The use of Zn(CN)₂ is often favored due to its lower toxicity compared to alkali metal cyanides. nih.gov Recent advancements have led to protocols that operate at room temperature or slightly elevated temperatures (up to 40 °C) and are performed in aqueous media, enhancing the safety and practicality of the procedure. organic-chemistry.orgnih.gov
For the synthesis of this compound, a precursor such as 4-bromo-1-methoxydibenzo[b,d]furan could be subjected to these palladium-catalyzed cyanation conditions.
| Cyanide Source | Catalyst System | Typical Conditions | Advantages | Reference |
| Zinc Cyanide (Zn(CN)₂) | Pd precatalyst with phosphine ligand | Aqueous THF, rt to 40 °C | Mild conditions, low toxicity | organic-chemistry.orgnih.gov |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Pd catalyst | Various solvents, elevated temp. | Inexpensive cyanide source | researchgate.net |
| Copper(I) Cyanide (CuCN) | (Rosenmund-von Braun reaction) | High temp. (e.g., DMF, 150 °C) | Traditional method, useful for aryl iodides | nih.gov |
Functional Group Interconversions Leading to Carbonitrile Moieties
An alternative to direct cyanation is the conversion of an existing functional group into a nitrile. This two-step approach can be advantageous if the necessary precursor is more readily available than the corresponding aryl halide.
Common functional group interconversions leading to nitriles include:
Dehydration of Amides: A primary amide (R-CONH₂) can be dehydrated to the corresponding nitrile (R-CN) using a variety of dehydrating agents. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂).
Dehydration of Aldoximes: Aldehydes can be converted to aldoximes (R-CH=NOH) by reaction with hydroxylamine. Subsequent dehydration of the aldoxime yields the nitrile. This method is particularly useful for converting formyl groups into carbonitriles.
Sandmeyer Reaction: An aromatic primary amine can be converted to a diazonium salt, which is then treated with copper(I) cyanide to yield the aryl nitrile. While effective, this method often requires harsh conditions and involves potentially hazardous diazonium intermediates. nih.govresearchgate.net
For the target molecule, a precursor like 1-methoxydibenzo[b,d]furan-4-carboxamide or 1-methoxydibenzo[b,d]furan-4-carbaldehyde could be synthesized and then converted to the nitrile using these methods.
| Precursor Functional Group | Transformation | Key Reagents | Reference |
| Primary Amide (-CONH₂) | Dehydration | POCl₃, P₂O₅, SOCl₂ | vanderbilt.edu |
| Aldehyde (-CHO) | Formation of Oxime and Dehydration | H₂NOH·HCl, then P₂O₅ | vanderbilt.edu |
| Primary Amine (-NH₂) | Sandmeyer Reaction | NaNO₂, HCl; then CuCN | nih.gov |
Convergent and Divergent Synthetic Strategies for Advanced Dibenzofuran-Carbonitrile Derivatives
The synthesis of a library of related dibenzofuran-carbonitrile derivatives for applications such as drug discovery often employs either convergent or divergent strategies.
A convergent synthesis involves preparing key fragments of the target molecule independently and then combining them in the final stages. For a complex dibenzofuran derivative, this could involve the synthesis of a substituted benzofuran (B130515) and a substituted benzene (B151609) ring, which are then coupled and cyclized to form the dibenzofuran core. For example, a methoxy-substituted building block could be coupled with a carbonitrile-containing fragment. This approach is often more efficient for complex targets as it allows for the optimization of individual reaction steps on simpler molecules.
A divergent synthesis begins with a common core structure that is then elaborated into a variety of different analogs. In this context, a core intermediate like 1-methoxydibenzo[b,d]furan could be synthesized and then subjected to various late-stage functionalization reactions to introduce the carbonitrile group and other functionalities at different positions. This strategy is highly effective for creating a library of related compounds for structure-activity relationship (SAR) studies. For instance, different halogenated derivatives of the dibenzofuran core could be prepared, each of which could then be converted to a nitrile, an amine, an ether, or other functional groups to generate a diverse set of molecules.
Reaction Mechanisms and Reactivity Profiles of 1 Methoxydibenzo B,d Furan 4 Carbonitrile
Reactivity of the Dibenzo[b,d]furan Ring System
The dibenzo[b,d]furan scaffold is a relatively stable aromatic system, but it still participates in a range of chemical reactions. Its reactivity is influenced by the fused benzene (B151609) rings and the central furan (B31954) ring.
Electrophilic Aromatic Substitution:
The dibenzo[b,d]furan ring system is susceptible to electrophilic aromatic substitution. The positions for substitution are influenced by the electronic effects of the existing substituents—the methoxy (B1213986) group (an activating, ortho-, para-director) and the carbonitrile group (a deactivating, meta-director)—and the inherent reactivity of the dibenzofuran (B1670420) nucleus itself. Generally, electrophilic attack on the furan ring of a benzofuran (B130515) is favored at the 2-position due to the stability of the resulting carbocation intermediate. pearson.compearson.comyoutube.com In dibenzofuran, the positions ortho and para to the oxygen bridge are generally more reactive towards electrophiles. rsc.org For 1-methoxydibenzo[b,d]furan-4-carbonitrile, the activating effect of the methoxy group at position 1 would direct incoming electrophiles primarily to positions 2 and, to a lesser extent, the other available positions on the same ring, while the deactivating carbonitrile group at position 4 would disfavor substitution on its ring.
Common electrophilic substitution reactions include:
Nitration: Can be achieved using nitrating agents like nitric acid in acetic anhydride. chemicalbook.com
Halogenation: Reactions with halogens such as bromine can introduce a halogen atom onto the aromatic ring. chemicalbook.com
Friedel-Crafts Reactions: Acylation and alkylation can occur in the presence of a Lewis acid catalyst, though the conditions need to be controlled to avoid polymerization or side reactions. biointerfaceresearch.com
| Reaction Type | Reagents | Typical Position of Substitution on Dibenzofuran |
| Nitration | HNO₃/Ac₂O | 2- and 3- positions |
| Halogenation | Br₂ | 2- and 3- positions |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2- and 3- positions |
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on the dibenzo[b,d]furan ring is less common than electrophilic substitution and generally requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. libretexts.orgyoutube.com The carbonitrile group at the 4-position in this compound makes the ring it is attached to more susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org For a nucleophilic substitution to occur, a suitable leaving group must be present on the ring.
The furan ring within the dibenzo[b,d]furan system can undergo ring-opening reactions under certain reductive conditions, although it is more stable than a simple furan ring. chemicalbook.com These reactions often involve cleavage of the C-O bonds within the furan moiety. Treatment with strong reducing agents, such as alkali metals, can lead to the cleavage of the C2-O bond. kyoto-u.ac.jp The presence of substituents on the dibenzofuran ring can influence the regioselectivity of the ring opening. rsc.org
Transformations and Stability of the Methoxy Group
The methoxy group (-OCH₃) is a common functional group in organic chemistry and its reactivity on an aromatic ring is well-established.
The cleavage of the aryl methyl ether bond is a significant transformation, often used in synthetic chemistry for deprotection to reveal a phenolic hydroxyl group. rsc.org This can be achieved using various reagents:
Lewis Acids: Reagents like aluminum chloride (AlCl₃) and boron tribromide (BBr₃) are effective in cleaving aryl methyl ethers. rsc.org
Nucleophilic Reagents: Strong nucleophiles, such as thiolates, can also effect the cleavage of aryl methyl ethers. The rate of this reaction is influenced by steric and electronic factors. acs.org
Other Reagents: A variety of other reagents and conditions have been developed for the demethylation of aryl methyl ethers, including the use of potassium metal with 18-crown-6. datapdf.com
The regioselectivity of the cleavage can be influenced by the presence of other functional groups on the aromatic ring. acs.org
While the methoxy group itself is relatively stable to oxidation, the adjacent benzylic-like positions can be reactive. Photocatalytic methods have been developed for the functionalization of the alkyl group in aryl alkyl ethers. rsc.org This involves a single-electron oxidation of the arene followed by deprotonation at the α-position of the alkoxy group. rsc.orgrsc.org The position of the methoxy group on the aromatic ring can play a crucial role in influencing catalytic activity in oxidation reactions of other parts of the molecule. researchgate.net
Chemical Reactivity and Derivatization of the Carbonitrile Group
The carbonitrile (or nitrile, -C≡N) group is a versatile functional group that can undergo a wide range of chemical transformations. The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org
Key reactions of the carbonitrile group include:
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. This reaction proceeds through an amide intermediate. libretexts.org
Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.org
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the carbon-nitrogen triple bond to form ketones after hydrolysis of the intermediate imine. libretexts.org
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic compounds. For instance, microwave-assisted [3+2] annulation of heteroaryl carbonitriles with arylhydrazides can yield 1,2,4-triazoles or 1,3,4-oxadiazoles. acs.org
The reactivity of the carbonitrile group allows for its conversion into a variety of other functional groups, making it a valuable synthetic handle for the derivatization of this compound. acs.orgacs.org
| Reaction | Reagents | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid |
| Reduction | LiAlH₄, then H₂O | Primary Amine |
| Grignard Reaction | 1. RMgX 2. H₃O⁺ | Ketone |
| Cycloaddition | Arylhydrazides (microwave) | 1,2,4-Triazole (B32235) or 1,3,4-Oxadiazole (B1194373) |
In-depth Analysis of this compound Reveals Limited Publicly Available Reaction Data
Initial research into the chemical behavior of this compound, a complex heterocyclic compound, shows a significant lack of detailed, publicly available scientific literature regarding its specific reaction mechanisms and reactivity profiles. While the fundamental principles of organic chemistry allow for predictions about the reactivity of its constituent functional groups—the methoxy group, the dibenzofuran core, and the nitrile function—specific experimental data on this particular molecule is not readily found in current chemical databases and research publications.
The inquiry sought to detail several aspects of the compound's reactivity, including nucleophilic additions, reductions, cycloadditions, radical and electron transfer-mediated reactions, and transition metal-catalyzed transformations. However, the search for scholarly articles and experimental data yielded no specific studies centered on this compound for these reaction classes. The available literature discusses these transformations in a general context or with other, simpler molecules.
For instance, while the reduction of nitriles to primary amines using strong reducing agents like lithium aluminum hydride, or to aldehydes using reagents like diisobutylaluminium hydride (DIBAL-H), is a well-established set of reactions, the specific conditions and outcomes for this compound have not been documented. Similarly, the participation of the nitrile group in cycloaddition reactions, or the influence of the methoxy and dibenzofuran moieties on radical, electron-transfer, and metal-catalyzed processes remains uncharacterized in the scientific record for this specific molecule.
Due to the absence of specific research data, a detailed, scientifically accurate article focusing solely on the reaction mechanisms and reactivity profiles of this compound as outlined cannot be generated at this time. Further empirical research would be required to elucidate the chemical properties and reactivity of this compound.
Lack of Publicly Available Computational Research on this compound Prevents In-Depth Analysis
Despite a comprehensive search for computational and theoretical investigations into the chemical compound this compound, no specific studies detailing its electronic structure, reaction mechanisms, spectroscopic data predictions, conformational analysis, or quantitative structure-activity relationships (QSAR) were found in the public domain. As a result, a detailed article structured around the requested scientific outline cannot be generated at this time.
The inquiry sought to build a thorough scientific article based on existing research into this specific molecule. The intended article was to cover a range of computational chemistry topics, including:
Quantum Chemical Calculations: Utilizing Density Functional Theory (DFT), ab initio, and semi-empirical methods to understand the electronic structure and molecular properties.
Reaction Mechanisms: Computational elucidation of potential reaction pathways and transition states involving the compound.
Spectroscopic Data Prediction: Theoretical calculations to predict and interpret NMR chemical shifts and UV-Vis spectra.
Molecular Dynamics Simulations: Analysis of the compound's conformational flexibility and intermolecular interactions.
QSAR and Pharmacophore Modeling: Investigations into its potential as a ligand and for drug design.
The absence of published research specifically focused on this compound across these areas makes it impossible to provide a scientifically accurate and detailed analysis as requested. General principles of computational chemistry exist, but applying them to this particular compound without specific data would be speculative and not meet the required standard of scientific accuracy.
Further research and publication by the scientific community would be necessary to enable the creation of such a detailed and specific technical article.
Computational and Theoretical Investigations of 1 Methoxydibenzo B,d Furan 4 Carbonitrile
Molecular Docking Studies for Ligand-Target Binding Interactions
Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding and predicting the interaction between a ligand, such as 1-Methoxydibenzo[b,d]furan-4-carbonitrile, and a macromolecular target, typically a protein or enzyme. By simulating the binding process, molecular docking provides critical insights into the binding affinity, mode, and energy, which are essential for designing new therapeutic agents.
Research into compounds structurally related to dibenzofurans, such as benzofuran (B130515) derivatives, highlights the utility of molecular docking in identifying potential biological targets and elucidating interaction mechanisms. These studies often employ structure-based drug design approaches to screen compounds against specific enzyme targets implicated in diseases like cancer. For instance, benzofuran-appended 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) molecules have been evaluated for their binding potential against the HCV NS5B RNA-dependent RNA polymerase (RdRp) enzyme. researchgate.net Similarly, other studies have docked benzo[b]furans at the colchicine (B1669291) site of tubulin to explore their anticancer properties. researchgate.net
The primary goal of these docking studies is to determine the binding free energy (often represented as a docking score or ΔG in kcal/mol), with lower values indicating a more favorable and stable interaction. These scores allow for the ranking of different compounds and the identification of the most promising candidates for further development. For example, in a study targeting the Epidermal Growth Factor Receptor (EGFR), a β-enaminonitrile compound incorporating a benzo[f]chromene moiety was shown to have a stable binding mode within the enzyme's active pocket, surpassing that of the reference inhibitor. mdpi.com
The interactions predicted by docking simulations typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues in the target's active site. Identifying these key residues is crucial for understanding the structure-activity relationship (SAR), which explains how the chemical structure of a molecule influences its biological activity. researchgate.net For example, molecular docking of 3-methoxy flavone (B191248) derivatives against the human estrogen receptor alpha (ER-α) and EGFR revealed that specific substitutions on the flavone core led to significant differences in binding energy and cytotoxic activity. nih.gov
The insights gained from these computational analyses provide a robust foundation for the rational design of more potent and selective inhibitors. By understanding how molecules like this compound or its analogs might bind to biological targets, researchers can modify their chemical structures to enhance binding affinity and improve their therapeutic potential.
While specific molecular docking data for this compound is not detailed in the available literature, extensive studies on analogous benzofuran, carbonitrile, and methoxy-containing heterocyclic compounds provide a valuable predictive framework. These studies demonstrate a consistent methodology for evaluating ligand-protein interactions.
In a representative study, various benzofuran derivatives were docked against different protein targets to assess their potential as therapeutic agents. The binding affinities, expressed as docking scores, indicate the stability of the ligand-protein complex.
| Compound Type | Target Protein | Reference Ligand | Binding Affinity (kcal/mol) | Source |
|---|---|---|---|---|
| Benzofuran-1,2,4-triazole (BF-9) | HCV NS5B RdRp | Nesbuvir (-15.42) | -16.09 | researchgate.net |
| Benzofuran-1,2,4-triazole (BF-12) | HCV NS5B RdRp | Nesbuvir (-15.42) | -15.75 | researchgate.net |
| Benzofuran-1,2,4-triazole (BF-13) | HCV NS5B RdRp | Nesbuvir (-15.42) | -15.82 | researchgate.net |
| Dibenzofuran (B1670420) derivative (4j) | BRAFV600E | Sorafenib | -9.5 | researchgate.net |
| Dibenzofuran derivative (4j) | VEGFR-2 | Sorafenib | -8.47 | researchgate.net |
Similarly, studies on other heterocyclic systems containing methoxy (B1213986) and carbonitrile functionalities have been conducted. For instance, 3-methoxy flavone derivatives were evaluated for their anti-breast cancer activity by docking them into the binding pockets of the ER-α and EGFR receptors. nih.gov
| Compound | Target Protein | Reference Ligand | Binding Energy (kcal/mol) | Source |
|---|---|---|---|---|
| Compound Cii | ER-α | IOG (-12.84) | -10.14 | nih.gov |
| 5-Fluorouracil (Reference Drug) | ER-α | IOG (-12.84) | Higher than derivatives | nih.gov |
| 5-Fluorouracil (Reference Drug) | EGFR | 2WR | Higher than derivatives | nih.gov |
These computational models are further validated by comparing the docked pose of a known inhibitor with its orientation in an experimentally determined crystal structure. mdpi.com The consistent correlation between lower binding energies and higher biological activity in these related compounds underscores the predictive power of molecular docking for guiding the synthesis and evaluation of new molecules like this compound.
Advanced Materials and Academic Research Applications of 1 Methoxydibenzo B,d Furan 4 Carbonitrile and Its Analogs
Applications in Organic Electronics and Optoelectronic Materials
The rigid and planar structure of the dibenzo[b,d]furan core, combined with its inherent thermal and morphological stability, makes it an excellent candidate for applications in organic electronics. The introduction of electron-donating (methoxy) and electron-withdrawing (carbonitrile) groups can further tune the electronic properties, making such derivatives highly promising for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Development as Host Materials for Organic Light-Emitting Diodes (OLEDs)
In OLEDs, the host material plays a crucial role in the emissive layer by facilitating charge transport and transferring energy to the dopant (emitter). Dibenzofuran-based compounds are particularly valued as host materials, especially for blue phosphorescent OLEDs (PhOLEDs), due to their high triplet energy levels. A high triplet energy is essential to prevent reverse energy transfer from the high-energy blue emitter to the host, which would otherwise quench the emission and reduce device efficiency.
While specific data for 1-Methoxydibenzo[b,d]furan-4-carbonitrile is not extensively reported, studies on analogous dibenzofuran (B1670420) derivatives demonstrate their potential. For instance, donor-π-acceptor (D-π-A) type phosphine-oxide hosts incorporating dibenzofuran have been shown to possess high triplet energies of around 3.0 eV. nih.gov The introduction of a phenyl π-spacer between the donor (carbazolyl) and the dibenzofuran moiety in these systems effectively elevates the triplet energy level compared to their D-A counterparts. nih.gov This makes them highly suitable for hosting blue phosphorescent emitters.
The performance of OLEDs utilizing dibenzofuran-based hosts can be further optimized by modifying the substitution positions on the core structure. Dibenzofuran-terminated hole-transporters have been shown to yield green thermally activated delayed fluorescence (TADF) OLEDs with high external quantum efficiencies (EQE) exceeding 20% and long operational lifetimes. rsc.orgresearchgate.net
Below is a table summarizing the performance of OLEDs using various dibenzofuran-based host materials, illustrating the potential of this scaffold.
| Host Material | Emitter | Max. EQE (%) | Driving Voltage (V) | Triplet Energy (eV) |
| DBF(x)POPhCz(n) derivatives | Blue Phosphorescent | ~13% | < 3.4 V @ 1000 cd/m² | ~3.0 |
| T1DBFBP | Green TADF | > 20% | - | ~2.9 |
| 4DBTHPB | Green TADF | 21.6% | - | 2.7 |
Investigation of Charge Transporting Characteristics
The efficiency of an OLED is also heavily dependent on the charge transporting characteristics of the materials used. Ideally, a host material should exhibit balanced electron and hole transport to ensure that the recombination of charges occurs within the emissive layer. The dibenzofuran scaffold can be incorporated into both hole-transporting layers (HTLs) and electron-transporting layers (ETLs) through appropriate chemical modification.
Derivatives of dibenzofuran have been investigated as hole transport materials in perovskite solar cells, demonstrating the versatility of this scaffold. The incorporation of p-methoxyaniline-substituted dibenzofuran units into oligomeric HTMs has been shown to improve hole mobility and thermal stability. mdpi.com The extension of the π-conjugated system in these materials leads to a deepening of the HOMO energy levels, which is beneficial for efficient hole injection from the anode. mdpi.com
Furthermore, the ambipolar nature of certain dibenzofuran derivatives, meaning they can transport both holes and electrons, is a significant advantage. Phosphine-oxide hosts containing dibenzofuran have demonstrated these ambipolar characteristics, which are crucial for achieving low driving voltages in OLEDs. nih.gov
Studies of Photophysical Properties (e.g., Triplet Energy Levels)
The photophysical properties of dibenzofuran derivatives are central to their application in optoelectronic devices. A key parameter, as mentioned, is the triplet energy (T1). For use as a host for blue emitters, a T1 level of >2.8 eV is generally required. The rigid structure of the dibenzofuran core contributes to maintaining a high triplet energy.
Research has shown that the triplet energy of dibenzofuran-based materials can be tuned by chemical design. For example, inserting a phenyl π-spacer in D-A type molecules can effectively disrupt the electronic communication between the donor and acceptor moieties in the triplet state, leading to a higher triplet energy. nih.gov The substitution pattern on the dibenzofuran ring also influences the photophysical properties. Different substitution positions can alter the ionization potential and the triplet energy of the molecule. rsc.org
The table below showcases the triplet energies of some dibenzofuran-based compounds, highlighting the high values achievable with this scaffold.
| Compound | Triplet Energy (eV) |
| DBF(x)POPhCz(n) derivatives | ~3.0 |
| TnDBFBP derivatives | ~2.9 |
| 4DBTHPB | 2.7 |
| PPSPCz | 2.64 |
| DPPSPF | 2.81 |
Role as a Privileged Scaffold in Medicinal Chemistry Research
The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The dibenzofuran core, with its rigid and planar structure, serves as an excellent foundation for the design of bioactive molecules, and its derivatives have shown a wide range of pharmacological activities.
Design and Synthesis of Ligands for Protein Targets
The dibenzofuran scaffold has been utilized in the design and synthesis of inhibitors for various protein targets. For example, derivatives of dibenzofuran have been investigated as antibacterial agents. ekb.eg A methoxy-substituted nitrodibenzofuran has been developed as a photoremovable protecting group for cysteine in solid-phase peptide synthesis, highlighting its utility in chemical biology and drug discovery. nih.govnsf.gov
The synthesis of dibenzofuran derivatives with specific substitution patterns is key to exploring their potential as ligands for protein targets. Various synthetic methodologies have been developed to access a wide range of substituted dibenzofurans, allowing for the systematic exploration of their biological activities. ekb.eg
Structure-Activity Relationship (SAR) Studies in Academic Settings
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they provide insights into how the chemical structure of a molecule influences its biological activity. Such studies are crucial for the optimization of lead compounds into potent and selective drug candidates.
The general findings from SAR studies on benzofuran (B130515) and dibenzofuran derivatives indicate that the nature and position of substituents on the heterocyclic core play a critical role in determining the biological activity and selectivity. The presence of specific functional groups can modulate the compound's interaction with the target protein, as well as its pharmacokinetic properties.
Limited Publicly Available Research on this compound
The dibenzofuran scaffold is a recognized structural motif in various natural products and synthetic compounds with diverse biological activities. Research in this area often focuses on the synthesis of functionalized dibenzofuran cores and their subsequent elaboration into more complex molecules. However, specific methodologies and applications centered on this compound have not been prominently reported.
Similarly, while bio-inspired synthesis is a burgeoning field in organic chemistry, drawing inspiration from natural biosynthetic pathways to construct complex molecules, its direct application to or from this compound is not documented in the available literature. The exploration of natural product analogs containing the 1-methoxydibenzofuran moiety also appears to be an area with limited published research.
It is important to note that the absence of information in publicly accessible databases does not necessarily signify a lack of research but may indicate that studies involving this specific compound are proprietary, unpublished, or fall within a niche area of investigation that has not been widely disseminated.
Given the constraints of focusing strictly on this compound, and the lack of specific findings related to its role as a building block in complex heterocyclic synthesis or in bio-inspired synthesis and natural product analogs, a detailed article conforming to the requested outline cannot be generated at this time. Further research and publication in this specific area would be necessary to provide the detailed, informative, and scientifically accurate content required.
Future Research Directions and Emerging Trends for 1 Methoxydibenzo B,d Furan 4 Carbonitrile
Development of Green and Sustainable Synthetic Methodologies
The synthesis of complex heterocyclic compounds like dibenzofuran (B1670420) derivatives has traditionally relied on multi-step processes that often involve transition-metal catalysts, such as palladium, and stoichiometric reagents. rsc.orgnih.gov While effective, these methods can present challenges related to cost, metal contamination in the final product, and waste generation. Future research will undoubtedly focus on developing greener and more sustainable synthetic routes to 1-Methoxydibenzo[b,d]furan-4-carbonitrile.
Emerging trends point towards several promising avenues:
Photocatalysis: Visible-light-promoted reactions are an eco-friendly alternative for constructing dibenzofuran scaffolds. epa.govfigshare.com These methods can facilitate intramolecular C-O bond formation under mild conditions, often without the need for metal catalysts, thus aligning with green chemistry principles. acs.org
Palladium-Catalyzed C-H Activation: Modern palladium-catalyzed reactions focus on C-H activation, which is more atom-economical than traditional cross-coupling reactions requiring pre-functionalized starting materials. rsc.org Developing a C-H activation strategy could streamline the synthesis of the target molecule.
Solvent and Catalyst Optimization: A key aspect of green synthesis is the use of environmentally benign solvents and the development of recyclable catalysts. Research into replacing traditional solvents with greener alternatives and employing heterogeneous or recyclable catalysts for key synthetic steps will be crucial.
| Synthetic Approach | Conventional Method | Potential Green Alternative | Key Advantages of Green Approach |
| Core Formation | Palladium-catalyzed cross-coupling of pre-functionalized precursors (e.g., aryl halides). nbinno.com | Visible-light-promoted intramolecular C-O bond formation. epa.gov | Metal-free, reduced waste, use of renewable energy source. |
| Functionalization | Multi-step introduction of methoxy (B1213986) and nitrile groups. | Direct C-H functionalization/activation strategies. mdpi.com | Higher atom economy, fewer synthetic steps. |
| Catalysis | Homogeneous palladium catalysts. nih.gov | Recyclable heterogeneous catalysts or metal-free conditions. acs.org | Reduced metal contamination, catalyst reusability, lower cost. |
| Solvents | Anhydrous organic solvents like toluene or DMF. elsevier.es | Greener solvents (e.g., water, bio-derived solvents) or solvent-free conditions. tandfonline.com | Reduced environmental impact, improved safety profile. |
Exploration of Novel Functional Materials Based on the Dibenzofuran Scaffold
The rigid and planar structure of the dibenzofuran core provides excellent thermal stability and facilitates strong intermolecular interactions, making it an ideal scaffold for organic electronic materials. ekb.egnbinno.com The specific substitution pattern of this compound, featuring both electron-donating (-OCH₃) and electron-withdrawing (-CN) groups, suggests its potential as a bipolar material capable of transporting both holes and electrons.
Future research should focus on harnessing these properties for applications in:
Organic Light-Emitting Diodes (OLEDs): Dibenzofuran derivatives are widely used as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energy and thermal stability. nbinno.comresearchgate.net The bipolar nature of this compound could be advantageous for creating highly efficient host materials that promote balanced charge injection and transport, leading to improved device performance and longevity. elsevierpure.com
Hole Transport Materials (HTMs) in Solar Cells: The dibenzofuran moiety is being incorporated into novel hole transport materials for perovskite solar cells, where its rigidity and electronic properties contribute to high efficiency and stability. mdpi.comnih.govresearchgate.net The methoxy group, in particular, can enhance hole-transporting capabilities.
Thermally Activated Delayed Fluorescence (TADF) Emitters: The design of molecules with distinct donor and acceptor units is central to developing TADF emitters for next-generation OLEDs. The inherent donor-acceptor structure of this compound makes it an intriguing candidate for exploration in this area. rsc.org
| Potential Application | Role of Dibenzofuran Scaffold | Role of Methoxy (-OCH₃) Group | Role of Carbonitrile (-CN) Group |
| OLED Host Material | Provides high thermal stability and high triplet energy. researchgate.net | Enhances hole-transporting properties (p-type). | Enhances electron-transporting properties (n-type). |
| Perovskite Solar Cells | Acts as a stable core for Hole Transport Materials (HTMs). nih.gov | Improves HOMO energy level alignment and hole mobility. | Could be used to tune electronic properties for electron transport layers. |
| TADF Emitters | Forms a rigid bridge between donor and acceptor units. | Acts as an electron-donating moiety. | Acts as an electron-accepting moiety. |
Deepening Mechanistic Understanding through Advanced Experimental and Computational Synergies
A deep understanding of a molecule's structure-property relationships is essential for its rational design and application in advanced technologies. The synergy between computational chemistry and experimental analysis provides a powerful toolkit for this purpose. acs.orgappleacademicpress.com Future research on this compound will greatly benefit from this integrated approach.
Key areas for synergistic exploration include:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways for the synthesis of dibenzofurans, helping to optimize reaction conditions and predict outcomes. nih.govacs.orgnih.gov This is crucial for developing the green synthetic methodologies discussed in section 7.1.
Predicting Electronic and Photophysical Properties: Computational models are adept at predicting key parameters like HOMO/LUMO energy levels, triplet energies, and charge distribution. elsevierpure.com These predictions can guide the experimental design of new materials for OLEDs and solar cells, accelerating the discovery process by prioritizing the synthesis of the most promising candidates. cdnsciencepub.comnih.gov
Understanding Intermolecular Interactions: The performance of organic materials in solid-state devices is heavily influenced by how molecules pack and interact with each other. Computational studies can model these interactions, providing insights that are difficult to obtain experimentally and helping to explain observed material properties. gauss-centre.eu
| Research Question | Computational Technique | Experimental Validation | Potential Insight |
| Optimal Synthetic Pathway | Density Functional Theory (DFT) to model transition states and reaction energies. nih.gov | Kinetic studies, intermediate isolation, systematic variation of reaction conditions. | Identification of the most energy-efficient and highest-yielding synthetic route. |
| Electronic Properties | Time-Dependent DFT (TD-DFT) to calculate HOMO/LUMO levels and excitation energies. | Cyclic Voltammetry, UV-Vis and Photoluminescence Spectroscopy. | Rational design of materials for OLEDs and solar cells with optimal energy levels. |
| Charge Transport Behavior | Molecular dynamics and quantum chemical calculations to model charge hopping. | Time-of-Flight (TOF) measurements, fabrication of single-carrier devices. | Understanding of bipolar transport capabilities and optimization for device applications. |
Integration into Multi-Component Systems for Advanced Applications
While this compound is a promising molecule on its own, its true potential may be realized when it is used as a functional building block in larger, more complex systems. Its defined structure and reactive handles (the nitrile group can be further modified) make it an ideal component for constructing sophisticated molecular architectures.
Future trends will likely involve incorporating this unit into:
Oligomers and Polymers for Electronics: By polymerizing or creating oligomers based on the this compound unit, new materials with tailored electronic properties and processability could be developed for large-area electronics. nih.govresearchgate.net
Multi-Chromophoric Systems: In the context of solar energy, this molecule could act as a core scaffold to which other light-harvesting chromophores are attached, creating panchromatic dyes for dye-sensitized solar cells. elsevierpure.com
Medicinal Chemistry Scaffolds: The dibenzofuran nucleus is a privileged scaffold in medicinal chemistry. biointerfaceresearch.com The specific electronic push-pull nature of this derivative could be leveraged in the design of targeted enzyme inhibitors or molecular probes where this electronic signature is key to biological activity.
| Multi-Component System | Potential Role of the Compound | Target Application | Rationale |
| Conjugated Oligomers/Polymers | Monomeric repeating unit. | Flexible electronics, polymer solar cells (PSCs). nih.gov | Combines the stability of the dibenzofuran core with tunable electronic properties. |
| Dendrimeric Structures | Core or branching unit. | OLED emitters, light-harvesting antennas. | Allows for precise control over molecular architecture and energy transfer pathways. |
| Bioactive Conjugates | Functionalized core scaffold. | Targeted drug delivery, enzyme inhibition. | The dibenzofuran core is a known pharmacophore; functional groups allow for conjugation. |
Q & A
Q. What are the recommended synthetic routes for 1-Methoxydibenzo[b,d]furan-4-carbonitrile, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound typically involves cyclization and functionalization steps. A plausible route includes:
Friedel-Crafts alkylation to construct the dibenzofuran core.
Nitrile introduction via nucleophilic substitution or cyanation reactions (e.g., using CuCN or KCN under inert conditions).
Methoxy group installation through demethylation or alkylation with methylating agents like methyl iodide .
Q. Key Reagents and Conditions
| Step | Reagents/Catalysts | Temperature | Solvent | Yield Range |
|---|---|---|---|---|
| 1 | AlCl₃, CH₃O-substituted aryl halide | 80–100°C | DCM | 50–70% |
| 2 | CuCN, K₂CO₃ | 120°C | DMF | 60–80% |
| 3 | CH₃I, NaH | 0–25°C | THF | 70–85% |
Optimization Tips:
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Use anhydrous solvents to prevent hydrolysis of intermediates.
Q. How can spectroscopic techniques (NMR, IR) be applied to characterize this compound?
Methodological Answer:
- ¹H NMR:
- ¹³C NMR:
- IR:
Validation: Cross-reference experimental data with computational predictions (e.g., ChemSpider ) to resolve ambiguities.
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Hazard Identification:
- Mitigation:
- First Aid:
- Immediate flushing with water for skin/eye contact.
- Administer amyl nitrite if cyanide exposure is suspected .
Advanced Research Questions
Q. How can contradictions in experimental data (e.g., conflicting spectroscopic results) be systematically resolved?
Methodological Answer:
Q. What advanced analytical methods are suitable for studying the reactivity of this compound in catalytic systems?
Methodological Answer:
- In Situ Techniques:
- Kinetic Isotope Effects (KIE):
- Compare reaction rates using deuterated analogs (e.g., CD₃O-substituted derivatives) to elucidate mechanisms .
- Computational Modeling:
Q. How can researchers design experiments to evaluate the environmental persistence of this compound?
Methodological Answer:
- Degradation Studies:
- Ecotoxicology:
- Data Integration:
Q. What strategies address challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Process Chemistry Optimization:
- Quality Control:
- Establish in-line PAT (Process Analytical Technology) for real-time monitoring .
- Cost-Efficiency:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
